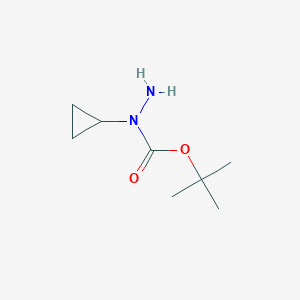![molecular formula C8H15NO B1527076 8-Oxa-1-azaspiro[4.5]decane CAS No. 51130-63-3](/img/structure/B1527076.png)
8-Oxa-1-azaspiro[4.5]decane
Overview
Description
8-Oxa-1-azaspiro[4.5]decane is a chemical compound with the molecular formula C8H15NO . It has an average mass of 141.211 Da and a monoisotopic mass of 141.115356 Da .
Synthesis Analysis
A synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The molecular structure of 8-Oxa-1-azaspiro[4.5]decane is represented by the formula C8H15NO . The average mass is 141.211 Da and the monoisotopic mass is 141.115356 Da .Chemical Reactions Analysis
The synthesis of 8-oxa-2-azaspiro[4.5]decane involves reactions with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . It is used in the production of biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Oxa-1-azaspiro[4.5]decane include an average mass of 141.211 Da and a monoisotopic mass of 141.115356 Da .Scientific Research Applications
Alzheimer’s Disease Treatment
“8-Oxa-1-azaspiro[4.5]decane” derivatives have been synthesized and evaluated as M1 muscarinic agonists . These compounds are considered for the symptomatic treatment of dementia of Alzheimer’s type. They show promise in ameliorating scopolamine-induced impairment in rat passive avoidance tasks, which is a model for memory deficits observed in Alzheimer’s disease.
Cholinergic Side Effects Mitigation
The structure-activity relationship studies of these compounds reveal that systematic modifications can lead to analogues with potent antiamnesic activity. Importantly, these modifications can separate the therapeutic effects from cholinergic side effects such as hypothermia-inducing activity . This separation is crucial for developing safer therapeutic agents.
Muscarinic Receptor Subtype Selectivity
Research indicates that certain analogues of “8-Oxa-1-azaspiro[4.5]decane” exhibit preferential affinity for M1 receptors over M2 receptors . This subtype selectivity is beneficial for targeting specific pathways in the central nervous system, reducing the potential for unwanted systemic effects.
Synthesis of Biologically Active Compounds
A convenient synthesis method has been developed for new derivatives of “8-Oxa-1-azaspiro[4.5]decane” from commercially available reagents . This method opens the door for the production of important biologically active compounds, potentially leading to new drug discoveries.
Pharmacological Studies
The pharmacological evaluation of these compounds includes their ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices . This activity indicates partial agonistic activity for M1 muscarinic receptors, which is relevant for understanding the compound’s mechanism of action and therapeutic potential.
Clinical Studies
Based on in vivo selectivity and efficacy, certain “8-Oxa-1-azaspiro[4.5]decane” derivatives have been selected for clinical studies . These studies will further elucidate the compound’s safety profile, efficacy, and potential as a treatment option for neurodegenerative diseases.
Future Directions
properties
IUPAC Name |
8-oxa-1-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-8(9-5-1)3-6-10-7-4-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDQZACIAJOJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717331 | |
| Record name | 8-Oxa-1-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxa-1-azaspiro[4.5]decane | |
CAS RN |
51130-63-3 | |
| Record name | 8-Oxa-1-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-oxa-1-azaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526994.png)









![Benzyl (2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)carbamate](/img/structure/B1527014.png)
![2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride](/img/structure/B1527015.png)
